5-Hydroxy-6,7,4'-trimethoxyisoflavone

Prolyl endopeptidase inhibition Anti-dementia Neurodegeneration

Researchers relying on in-class isoflavones without quantitative benchmarks risk assay variability. 5-Hydroxy-6,7,4'-trimethoxyisoflavone is a defined PEP inhibitor (IC50 62.8 µM) with a critical 5-OH group absent in 6,7,4'-trimethoxyisoflavone, enabling matched-pair SAR studies. • Calibrated PEP inhibitor standard for Alzheimer's drug screening • HPLC/LC-MS reference marker for Puerariae Flos & Dalbergia sissoo authentication • Matched-pair comparator for hydrogen-bonding SAR investigations

Molecular Formula C18H16O6
Molecular Weight 328.3 g/mol
CAS No. 13186-08-8
Cat. No. B080693
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Hydroxy-6,7,4'-trimethoxyisoflavone
CAS13186-08-8
Molecular FormulaC18H16O6
Molecular Weight328.3 g/mol
Structural Identifiers
SMILESCOC1=CC=C(C=C1)C2=COC3=CC(=C(C(=C3C2=O)O)OC)OC
InChIInChI=1S/C18H16O6/c1-21-11-6-4-10(5-7-11)12-9-24-13-8-14(22-2)18(23-3)17(20)15(13)16(12)19/h4-9,20H,1-3H3
InChIKeyWPAFRCVVAONVFD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-Hydroxy-6,7,4'-trimethoxyisoflavone: Natural Isoflavone Baseline Data for Procurement Reference


5-Hydroxy-6,7,4'-trimethoxyisoflavone (CAS: 13186-08-8, C18H16O6, MW 328.32) is a methoxylated isoflavone of the 7-O-methylisoflavone subclass, also known as 7,4'-di-O-methyltectorigenin [1]. It is a naturally occurring phytochemical identified in Dalbergia sissoo and Puerariae Flos, characterized as a hydrophobic molecule with limited aqueous solubility [2]. The compound possesses a 5-hydroxyl group and methoxy substitutions at positions 6, 7, and 4', distinguishing its substitution pattern from simpler hydroxylated isoflavones such as genistein and daidzein.

5-Hydroxy-6,7,4'-trimethoxyisoflavone: Why Isoflavone Substitution Fails Without Comparative Data


Isoflavones with varying methoxylation and hydroxylation patterns exhibit distinct biological activities that cannot be inferred from class membership alone. 5-Hydroxy-6,7,4'-trimethoxyisoflavone demonstrates a unique methoxylation configuration at the 6,7,4' positions while retaining a 5-hydroxyl group, which critically modulates its inhibitory potency against prolyl endopeptidase (PEP) relative to other isoflavones co-isolated from the same botanical source [1]. In the PEP inhibition assay, the four isoflavones tested showed IC50 values ranging from 17.7 µM to 62.8 µM, representing a 3.5-fold difference in potency despite structural similarity [1]. The absence of the 5-hydroxyl group in closely related analogs such as 6,7,4'-trimethoxyisoflavone (CAS 798-61-8) eliminates the hydrogen-bond donor capacity at C5, which may fundamentally alter target engagement . Consequently, substituting 5-Hydroxy-6,7,4'-trimethoxyisoflavone with other in-class isoflavones without quantitative comparative data introduces significant experimental variability and compromises assay reproducibility.

5-Hydroxy-6,7,4'-trimethoxyisoflavone: Quantitative Differentiation Evidence Versus Isoflavone Comparators


Prolyl Endopeptidase (PEP) Inhibitory Activity: Quantitative Comparison with Tectorigenin, Genistein, and 5,7-Dihydroxy-4',6-dimethoxyisoflavone

5-Hydroxy-6,7,4'-trimethoxyisoflavone demonstrates measurable prolyl endopeptidase (PEP) inhibitory activity with an IC50 value of 62.8 µM (20.61 ppm), positioning it as the least potent among four co-isolated isoflavones but providing a defined benchmark for the series [1]. Tectorigenin (IC50 17.7 µM), genistein (IC50 38.5 µM), and 5,7-dihydroxy-4',6-dimethoxyisoflavone (IC50 44.3 µM) exhibit progressively higher potency [1].

Prolyl endopeptidase inhibition Anti-dementia Neurodegeneration

Structural Differentiation: 5-Hydroxy Group Presence Versus 6,7,4'-Trimethoxyisoflavone (CAS 798-61-8)

5-Hydroxy-6,7,4'-trimethoxyisoflavone (C18H16O6, MW 328.32) differs from 6,7,4'-trimethoxyisoflavone (CAS 798-61-8, C18H16O5, MW 312.32) solely by the presence of a 5-hydroxyl group [1]. This single oxygen substitution increases molecular weight by 16 Da and introduces a hydrogen-bond donor capacity at the C5 position, which is absent in the fully methoxylated analog .

Structure-activity relationship Hydrogen bonding Molecular recognition

Botanical Source and Co-Occurrence Profile: Quantitative Context from Puerariae Flos

5-Hydroxy-6,7,4'-trimethoxyisoflavone was isolated from Puerariae Flos (Galhwa) alongside three other isoflavones—tectorigenin, genistein, and 5,7-dihydroxy-4',6-dimethoxyisoflavone—through sequential solvent partition, silica gel, Sephadex LH-20 chromatography, and RP-HPLC [1]. This co-isolation provides a natural benchmark for relative abundance and structural diversity within the same plant matrix.

Natural product chemistry Botanical standardization Phytochemical profiling

Analytical Detection Limits: LOD and LOQ for 6,7,4'-Trimethoxyisoflavone in Soy Extract by LC-MS

In a validated LC-MS method for isoflavone quantification in soy-based samples, 6,7,4'-trimethoxyisoflavone (CAS 798-61-8), the non-hydroxylated analog of 5-Hydroxy-6,7,4'-trimethoxyisoflavone, exhibited a limit of detection (LOD) of 0.08 ng/mg and a limit of quantitation (LOQ) of 0.27 ng/mg [1]. The target compound was not detected (ND) in the soy extract analyzed, providing baseline analytical parameters for method development [1].

Analytical chemistry LC-MS quantification Method validation

5-Hydroxy-6,7,4'-trimethoxyisoflavone: Application Scenarios Based on Quantitative Differentiation Evidence


Prolyl Endopeptidase (PEP) Inhibitor Screening and Anti-Dementia Research

5-Hydroxy-6,7,4'-trimethoxyisoflavone serves as a defined reference compound in PEP inhibition assays, with an established IC50 of 62.8 µM (20.61 ppm) [1]. This quantitative benchmark allows researchers to calibrate assay sensitivity and compare novel PEP inhibitors against a structurally characterized natural isoflavone standard. The compound is suitable for use as a positive control or comparator in screening campaigns targeting PEP for Alzheimer's disease and other cognitive disorders.

Natural Product Reference Standard for Botanical Authentication and Phytochemical Profiling

As a naturally occurring isoflavone identified in Puerariae Flos and Dalbergia sissoo, 5-Hydroxy-6,7,4'-trimethoxyisoflavone can be employed as a reference standard for HPLC or LC-MS-based authentication of botanical materials [1]. Its distinct retention time and mass spectrometric signature enable its use as a marker compound for quality control of herbal preparations derived from these species.

Structure-Activity Relationship (SAR) Studies of Methoxylated Isoflavones

The defined structural difference between 5-Hydroxy-6,7,4'-trimethoxyisoflavone (C18H16O6, with 5-OH) and 6,7,4'-trimethoxyisoflavone (C18H16O5, without 5-OH) makes these compounds a matched pair for SAR investigations examining the contribution of the 5-hydroxyl group to biological activity [1]. Researchers can procure both analogs to systematically evaluate hydrogen-bonding effects on target binding, cellular permeability, and metabolic stability.

Analytical Method Development and Validation for Isoflavone Quantification

5-Hydroxy-6,7,4'-trimethoxyisoflavone can be utilized in the development of LC-MS methods for isoflavone quantification in complex matrices. While the target compound was not detected in soy extracts, the LOD (0.08 ng/mg) and LOQ (0.27 ng/mg) parameters established for the structurally analogous 6,7,4'-trimethoxyisoflavone provide starting benchmarks for method optimization [2].

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